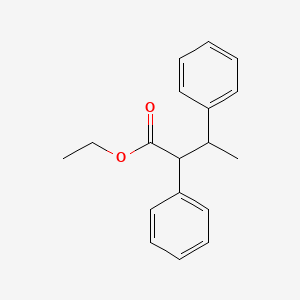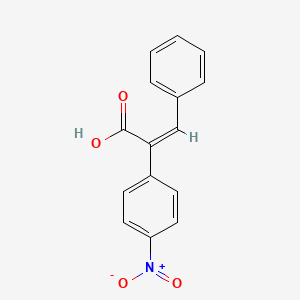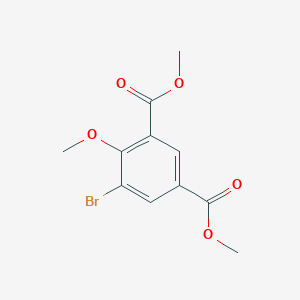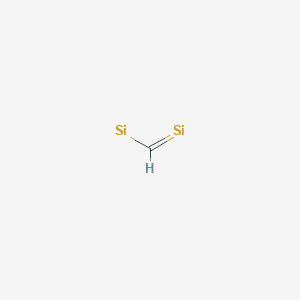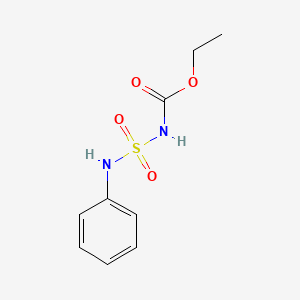
Ethyl(phenylsulfamoyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(phenylsulfamoyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a phenylsulfamoyl group, and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(phenylsulfamoyl)carbamate can be achieved through several methods. One common approach involves the reaction of phenylsulfamoyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of phenylsulfamoyl isocyanate, which reacts with ethanol to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(phenylsulfamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles such as amines or alcohols replace the ethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Products may include sulfonic acids or sulfonamides.
Reduction: Products may include primary amines or alcohols.
Substitution: Products may include substituted carbamates or ureas.
Applications De Recherche Scientifique
Ethyl(phenylsulfamoyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl(phenylsulfamoyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by forming covalent bonds with active site residues, leading to the disruption of normal cellular processes. Additionally, it may interact with cellular membranes, affecting their integrity and function.
Comparaison Avec Des Composés Similaires
Ethyl(phenylsulfamoyl)carbamate can be compared with other carbamate compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl(phenylcarbamoyl)carbamate: Similar structure but with a phenylcarbamoyl group instead of a phenylsulfamoyl group.
Uniqueness
This compound is unique due to the presence of the phenylsulfamoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
90438-31-6 |
|---|---|
Formule moléculaire |
C9H12N2O4S |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
ethyl N-(phenylsulfamoyl)carbamate |
InChI |
InChI=1S/C9H12N2O4S/c1-2-15-9(12)11-16(13,14)10-8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,11,12) |
Clé InChI |
JJNNOOVVEYDNLR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NS(=O)(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)
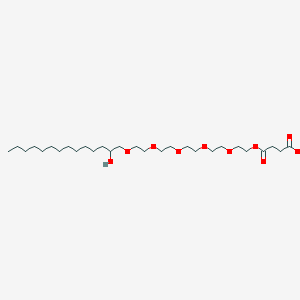
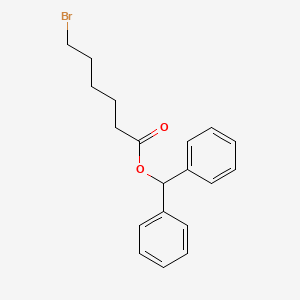
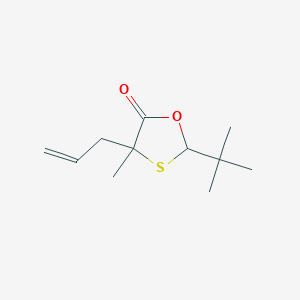
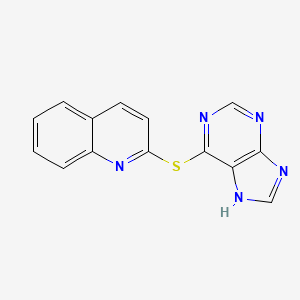
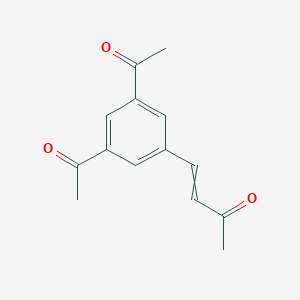
![1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14357555.png)
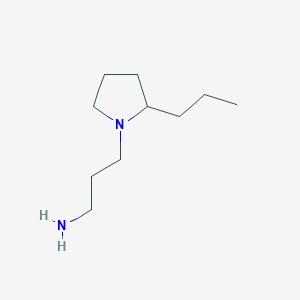
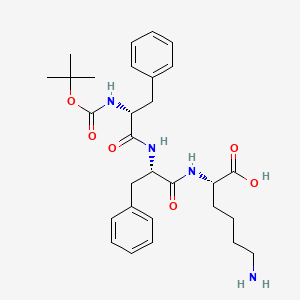
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)
